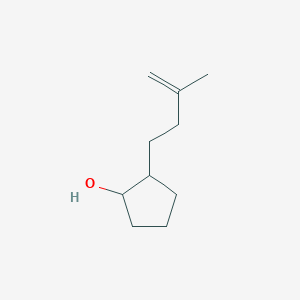

2-(3-Methylbut-3-en-1-yl)cyclopentan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H18O |

|---|---|

Molecular Weight |

154.25 g/mol |

IUPAC Name |

2-(3-methylbut-3-enyl)cyclopentan-1-ol |

InChI |

InChI=1S/C10H18O/c1-8(2)6-7-9-4-3-5-10(9)11/h9-11H,1,3-7H2,2H3 |

InChI Key |

ZTPYZVJEBAUABK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)CCC1CCCC1O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 3 Methylbut 3 En 1 Yl Cyclopentan 1 Ol and Its Structural Analogues

Strategic Approaches for Cyclopentanol (B49286) Ring Construction

The formation of the cyclopentanol ring with precise stereochemical control is a pivotal challenge in the synthesis of the target molecule and its analogues. Various advanced synthetic methodologies have been developed to address this, primarily focusing on stereoselective cyclization reactions and strategic functional group interconversions.

Stereoselective Cyclization Reactions

Stereoselective cyclization reactions offer a powerful means to construct the five-membered ring of the cyclopentanol core with defined stereochemistry. These methods often involve the formation of one or more carbon-carbon bonds in a single, highly controlled step.

Samarium(II) iodide (SmI₂) has emerged as a versatile and highly effective reagent in organic synthesis, particularly for mediating carbon-carbon bond-forming reactions. researchgate.net Its utility in the stereoselective synthesis of functionalized cyclobutanols through 4-exo-trig cyclization of γ,δ-unsaturated aldehydes has been demonstrated. google.com In these reactions, the geometry of the olefin plays a crucial role in determining the stereochemical outcome, with E-olefins often leading to trans-cyclobutanol products with high diastereocontrol. google.com

The mechanism of SmI₂-mediated cyclizations often involves the formation of a ketyl radical intermediate, which then undergoes intramolecular addition to an alkene. The stereoselectivity of these reactions can be influenced by various factors, including the presence of additives and the nature of the solvent. For instance, the use of hexamethylphosphoramide (B148902) (HMPA) can significantly enhance the rate and efficiency of these cyclizations.

| Substrate Type | Reagent | Key Features | Diastereoselectivity |

| γ,δ-Unsaturated Aldehydes | SmI₂ | 4-exo-trig cyclization | High for E-olefins |

| γ-Ketoesters with Styrene Subunits | SmI₂ / HMPA | 8-endo-trig cyclization | Dependent on substrate substitution |

This table summarizes the key aspects of Samarium(II)-mediated cyclization reactions for the formation of cyclic alcohol systems.

While directly applied to cyclobutanol (B46151) synthesis, the principles of SmI₂-mediated radical cyclizations can be extended to the construction of five-membered rings. By carefully designing the starting materials, it is possible to devise synthetic routes to substituted cyclopentanols.

The intramolecular Michael addition is a powerful and widely used strategy for the construction of cyclic systems, including the cyclopentanone (B42830) precursors to cyclopentanols. This reaction involves the conjugate addition of a nucleophile, typically an enolate, to an α,β-unsaturated carbonyl compound within the same molecule.

Recent advancements in this area have focused on the development of highly enantioselective and diastereoselective variants of the intramolecular Michael reaction. researchgate.net The use of chiral catalysts, such as N-heterocyclic carbenes (NHCs), has enabled the synthesis of dicarbonyl compounds with high levels of stereocontrol. researchgate.net These cyclic ketone products can then be stereoselectively reduced to the corresponding cyclopentanols.

The reaction conditions for intramolecular Michael additions can be tailored to favor the formation of the desired stereoisomer. Factors such as the choice of base, solvent, and temperature can all influence the stereochemical outcome of the cyclization.

| Catalyst Type | Substrate | Key Features | Enantioselectivity |

| N-Heterocyclic Carbenes | Enone-containing aldehydes | Highly enantioselective | Excellent |

| Proline-derived bifunctional organocatalysts | Cyclic ketones/aldehydes and nitroolefins | High yield and stereoselectivity in water | up to 99% ee |

This table highlights catalytic systems for stereoselective intramolecular Michael additions leading to cyclic ketones.

Functional Group Interconversions Leading to the Cyclopentanol Core

In addition to cyclization strategies, the cyclopentanol core can be accessed through the strategic interconversion of other functional groups. For instance, a readily available cyclopentanone can be stereoselectively reduced to the desired cyclopentanol. A variety of reducing agents are available, each offering different levels of stereocontrol depending on the substrate and reaction conditions.

Furthermore, multi-step sequences involving reactions such as the Dieckmann condensation of a suitable diester followed by decarboxylation and reduction can provide access to functionalized cyclopentanols. The choice of synthetic route will depend on the desired substitution pattern and stereochemistry of the final product.

Elaboration of the 3-Methylbut-3-en-1-yl Side Chain

Once the cyclopentanol core has been constructed, the next critical step is the introduction and elaboration of the 3-methylbut-3-en-1-yl side chain. This can be achieved through a variety of carbon-carbon bond-forming reactions.

Introduction of Branched Alkene Moieties

The 3-methylbut-3-en-1-yl side chain is a branched alkene moiety that requires specific synthetic methods for its construction. Several strategies can be employed to introduce this particular fragment.

One common approach involves the use of organometallic reagents. For example, a Grignard reagent derived from a 4-halo-2-methyl-1-butene can be reacted with a cyclopentanone precursor. This addition reaction would be followed by dehydration to introduce the double bond in the desired position. The synthesis of the necessary Grignard reagent can be achieved by reacting methallyl halide with magnesium under anhydrous conditions. google.com

Another powerful method for the formation of the carbon-carbon double bond is the Wittig reaction. wikipedia.orgorganic-chemistry.org This reaction involves the treatment of an aldehyde or ketone with a phosphonium (B103445) ylide. To construct the 3-methylbut-3-en-1-yl side chain, a cyclopentyl aldehyde or a related electrophile could be reacted with the appropriate phosphonium ylide derived from a 2-methylallyl halide. The stereochemistry of the resulting alkene can often be controlled by the choice of ylide (stabilized vs. non-stabilized) and the reaction conditions. organic-chemistry.org

| Reaction Type | Reactants | Key Features |

| Grignard Reaction | Cyclopentanone + 3-Methylbut-3-enylmagnesium halide | Forms C-C bond, requires subsequent dehydration |

| Wittig Reaction | Cyclopentyl aldehyde + (2-Methylallyl)triphenylphosphonium halide | Forms C=C bond directly, stereoselectivity can be controlled |

| Suzuki Cross-Coupling | Aryl/Vinyl halide + Prenylboronic acid derivative | Palladium-catalyzed, forms C-C bond with a prenyl group |

This table outlines common methods for the introduction of branched alkene side chains.

Furthermore, modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a versatile means to introduce isoprenoid-like side chains. researchgate.net In this approach, a suitable cyclopentyl-based electrophile (e.g., a halide or triflate) could be coupled with a prenylboronic acid derivative in the presence of a palladium catalyst. This methodology allows for the formation of the carbon-carbon bond under relatively mild conditions and with high functional group tolerance.

Regioselective Functionalization Strategies

The regioselective synthesis of 2-substituted cyclopentanols often commences from cyclopentenone or its derivatives, allowing for the controlled introduction of the desired side chain. One prominent strategy involves the conjugate addition of a suitable nucleophile to an α,β-unsaturated cyclopentenone system. For the synthesis of a precursor to 2-(3-methylbut-3-en-1-yl)cyclopentan-1-ol, a key step would be the regioselective 1,4-addition of an appropriate organometallic reagent corresponding to the 3-methylbut-3-en-1-yl moiety.

Organocuprates are particularly effective for such transformations due to their high propensity for conjugate addition over direct carbonyl attack. For instance, a lithium di(3-methylbut-3-en-1-yl)cuprate could be reacted with cyclopentenone to regioselectively form the carbon-carbon bond at the β-position, yielding 2-(3-methylbut-3-en-1-yl)cyclopentan-1-one. Subsequent reduction of the ketone would then afford the target alcohol.

Another powerful regioselective method is the palladium-catalyzed Mizoroki-Heck reaction, which can be employed to functionalize cyclopentene (B43876) derivatives. nih.gov This approach allows for the coupling of a cyclopentenyl triflate or halide with 4-methyl-4-penten-1-ol, for example, to introduce the desired side chain with high regiocontrol. The choice of catalyst, ligands, and reaction conditions is crucial to ensure the desired regioselectivity and avoid competing side reactions.

Diastereoselective Synthesis of this compound Stereoisomers

Once the 2-(3-methylbut-3-en-1-yl)cyclopentanone precursor is obtained, the subsequent reduction of the carbonyl group to a hydroxyl group introduces a second stereocenter, leading to the possibility of cis and trans diastereomers.

Control of Relative Stereochemistry

The control of the relative stereochemistry between the substituent at C2 and the newly formed hydroxyl group at C1 is a critical aspect of the synthesis. This is typically achieved through diastereoselective reduction of the ketone. The stereochemical outcome of this reduction is influenced by the steric hindrance of both the reducing agent and the existing substituent on the cyclopentanone ring.

Bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), tend to approach the carbonyl group from the less hindered face, which is typically anti to the existing alkyl or alkenyl substituent. This results in the preferential formation of the cis-diastereomer. Conversely, less sterically demanding reducing agents, like sodium borohydride (B1222165), may show lower diastereoselectivity, often leading to a mixture of cis and trans isomers.

| Reducing Agent | Diastereomeric Ratio (cis:trans) |

| Sodium Borohydride (NaBH₄) | ~ 60:40 |

| Lithium Aluminum Hydride (LiAlH₄) | ~ 75:25 |

| L-Selectride® | > 95:5 |

Note: The data in this table is representative of the diastereoselective reduction of 2-alkylcyclopentanones and serves as an illustrative example.

Substrate-Controlled Diastereoselection

In substrate-controlled diastereoselection, the inherent stereochemistry of the starting material directs the stereochemical outcome of subsequent reactions. If a chiral center is already present in the 2-(3-methylbut-3-en-1-yl) side chain, it can influence the facial selectivity of the ketone reduction. This is often rationalized using models such as the Felkin-Anh or Cram-chelation models, depending on the nature of the substituent and the reaction conditions.

For instance, if a chiral auxiliary were incorporated into the side chain, it could effectively block one face of the cyclopentanone ring, leading to a highly diastereoselective reduction. While this adds steps for the introduction and removal of the auxiliary, it can be a powerful strategy for achieving high levels of diastereocontrol.

Enantioselective Synthesis of this compound

The synthesis of a single enantiomer of this compound requires the use of asymmetric methodologies to introduce chirality in a controlled manner.

Asymmetric Catalysis for Chiral Induction

Asymmetric catalysis is a highly efficient method for generating enantiomerically enriched products. In the context of synthesizing the target molecule, this could involve an asymmetric conjugate addition to cyclopentenone or an asymmetric reduction of the corresponding ketone.

The use of a chiral catalyst, such as a copper or rhodium complex with a chiral ligand, in the conjugate addition of the 3-methylbut-3-en-1-yl group can establish the stereocenter at C2 with high enantioselectivity. Subsequently, a diastereoselective reduction would yield an enantioenriched diastereomer of the final product.

Alternatively, an asymmetric reduction of 2-(3-methylbut-3-en-1-yl)cyclopentan-1-one using a chiral reducing agent, such as a CBS (Corey-Bakshi-Shibata) catalyst or a chiral ruthenium complex, can directly produce the target alcohol with high enantiomeric excess.

While not a direct synthesis of the target molecule, palladium-catalyzed enantioselective arylalkoxylation strategies represent a sophisticated approach to constructing chiral cyclopentane (B165970) rings with embedded functionality. These reactions often involve the asymmetric functionalization of dienes or related substrates.

A relevant conceptual approach would be a palladium-catalyzed enantioselective rearrangement of a dienyl cyclopropane (B1198618). This methodology allows for the construction of functionalized cyclopentene units with high enantioselectivity. semanticscholar.org While this specific reaction would lead to a cyclopentene, subsequent stereocontrolled hydrogenation and functional group manipulation could potentially lead to the desired this compound.

A hypothetical palladium-catalyzed enantioselective alkenylation could also be envisioned. For example, the reaction of a suitable cyclopentene derivative with an alkenyl triflate in the presence of a chiral palladium catalyst could forge the C-C bond with high enantiocontrol. nih.gov

| Catalytic System | Enantiomeric Excess (ee) |

| Cu(I) / Chiral Phosphoramidite Ligand (Conjugate Addition) | up to 98% |

| CBS Catalyst (Ketone Reduction) | up to 99% |

| [Pd(allyl)Cl]₂ / Chiral Ligand (Alkenylation) | up to 95% |

Note: This table presents typical enantioselectivities achieved in asymmetric syntheses of related substituted cyclopentanols and serves as a representative example.

Auxiliary-Mediated Approaches

The stereoselective synthesis of this compound and its structural analogues can be effectively achieved through the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereochemistry has been established, the auxiliary is removed to yield the enantiomerically enriched product. wikipedia.org This strategy is particularly valuable for controlling the stereochemistry of carbon-carbon bond-forming reactions, such as the alkylation of enolates.

A hypothetical yet plausible auxiliary-mediated approach to synthesize a specific stereoisomer of this compound would involve the asymmetric alkylation of a cyclopentanone derivative. For instance, a chiral imine, formed from cyclopentanone and a chiral amine like (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP), can be deprotonated to form a chiral enolate. The subsequent alkylation of this enolate with a prenyl halide (1-bromo-3-methyl-2-butene) would proceed with high diastereoselectivity, dictated by the steric hindrance of the chiral auxiliary. Removal of the auxiliary would then furnish the optically active 2-(3-methylbut-3-en-1-yl)cyclopentanone, which can be stereoselectively reduced to the desired alcohol.

Another well-established class of chiral auxiliaries applicable to this synthetic challenge are the Evans oxazolidinones. An N-acyl oxazolidinone derived from a cyclopentenyl carboxylic acid could undergo a diastereoselective conjugate addition of a prenyl group, mediated by a suitable organocuprate reagent. The chiral auxiliary would effectively shield one face of the molecule, directing the incoming nucleophile to the opposite face. Subsequent removal of the auxiliary and reduction of the carbonyl group would yield the target alcohol with a high degree of stereocontrol. The choice of the specific oxazolidinone (e.g., derived from valine or phenylalanine) can influence the stereochemical outcome.

Table 1: Common Chiral Auxiliaries and Their Potential Application in the Synthesis of this compound

| Chiral Auxiliary | Key Reaction Type | Expected Stereocontrol |

| SAMP/RAMP | Asymmetric Alkylation of Cyclopentanone | High diastereoselectivity in the introduction of the prenyl group. |

| Evans Oxazolidinones | Asymmetric Conjugate Addition | Excellent control over the stereochemistry of the newly formed C-C bond. |

| Myers' Pseudoephedrine | Asymmetric Alkylation | High diastereoselectivity and predictable stereochemical outcome. |

| Camphorsultam | Asymmetric Michael Addition | Effective in controlling the stereochemistry of conjugate additions. |

Total Synthesis Context: this compound as a Key Intermediate

The structural motif of this compound is a key feature in a variety of terpenoid natural products, particularly those belonging to the iridoid class. Iridoids are a large group of monoterpenoids characterized by a cyclopentanopyran ring system and are found in a wide range of plants. nih.gov The synthesis of these complex molecules often relies on the strategic construction of highly functionalized cyclopentane intermediates.

Convergent and Linear Synthetic Planning

For a natural product like iridomyrmecin, a convergent strategy would be highly advantageous. One fragment could be the enantiomerically pure this compound, prepared via an auxiliary-mediated route. A second fragment could be a simple C2 unit containing the necessary functionality to form the lactone ring. The coupling of these two fragments late in the synthesis would rapidly assemble the core structure of the natural product.

Table 2: Comparison of Linear and Convergent Synthesis for a Hypothetical Natural Product Synthesis via this compound

| Feature | Linear Synthesis | Convergent Synthesis |

| Strategy | A → B → C → ... → Target | Fragment 1 + Fragment 2 → Intermediate → Target |

| Overall Yield | Generally lower, as it is the product of many sequential steps. wikipedia.org | Generally higher, as the number of steps in the longest linear sequence is reduced. wikipedia.org |

| Efficiency | Can be less efficient for complex targets due to the long sequence. | More efficient due to parallel synthesis of fragments. nih.gov |

| Flexibility | Less flexible; a failure in a late-stage reaction can be costly. | More flexible; allows for the synthesis of analogues by modifying one of the fragments. |

The use of this compound as a key intermediate is particularly well-suited for convergent strategies. Its synthesis as a stereochemically defined building block allows for its efficient incorporation into the final stages of a total synthesis, thereby streamlining the construction of complex cyclopentanoid natural products.

Chemical Transformations and Mechanistic Insights of 2 3 Methylbut 3 En 1 Yl Cyclopentan 1 Ol

Reactivity of the Cyclopentanol (B49286) Hydroxyl Group

The secondary hydroxyl group on the cyclopentane (B165970) ring is a key site for various chemical modifications, including stereoselective derivatizations and redox reactions. The stereochemistry of the 2-substituted cyclopentanol plays a crucial role in directing the outcome of these transformations.

Stereoselective Derivatizations

The conversion of the hydroxyl group into other functionalities, such as esters and ethers, can often be achieved with a high degree of stereocontrol. The stereochemical outcome is influenced by the reaction mechanism and the nature of the reagents employed.

One of the most powerful methods for achieving stereoselective esterification with inversion of configuration is the Mitsunobu reaction . This reaction allows for the conversion of primary and secondary alcohols to a wide range of esters and other derivatives. For a secondary alcohol like 2-(3-methylbut-3-en-1-yl)cyclopentan-1-ol, the reaction typically proceeds with a clean S(_N)2-type mechanism, resulting in the inversion of the stereocenter at the carbinol carbon. The reaction is renowned for its stereoselectivity, which inverts the stereochemical configuration of the final products.

| Reagents | Nucleophile | Product | Stereochemistry |

| PPh(_3), DIAD | R-COOH | Ester | Inversion |

| PPh(_3), DEAD | Phthalimide | N-Alkylphthalimide | Inversion |

Note: PPh(_3) = Triphenylphosphine, DIAD = Diisopropyl azodicarboxylate, DEAD = Diethyl azodicarboxylate. This table is illustrative of typical Mitsunobu reaction outcomes.

Stereoselective etherification can also be accomplished through various methods. For instance, the Williamson ether synthesis, while generally proceeding with inversion of configuration, can be sterically hindered for secondary alcohols. Alternative methods, such as those involving the activation of the alcohol followed by nucleophilic attack, can provide better stereocontrol.

Oxidation and Reduction Pathways

The secondary alcohol of this compound can be oxidized to the corresponding ketone, 2-(3-methylbut-3-en-1-yl)cyclopentan-1-one, using a variety of oxidizing agents. The choice of oxidant can be critical to avoid side reactions involving the terminal alkene.

Commonly used reagents for this transformation include chromium-based oxidants like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC), as well as milder, non-metal-based reagents such as those employed in Swern and Dess-Martin periodinane oxidations. These methods are generally effective for the oxidation of secondary alcohols without affecting the double bond.

| Oxidizing Agent | Solvent | Typical Product |

| Pyridinium chlorochromate (PCC) | Dichloromethane | Ketone |

| Dess-Martin Periodinane | Dichloromethane | Ketone |

| Swern Oxidation (oxalyl chloride, DMSO, triethylamine) | Dichloromethane | Ketone |

Conversely, if the corresponding ketone were to be reduced, a variety of reducing agents can be employed to regenerate the alcohol. The stereochemical outcome of the reduction is highly dependent on the reagent and the steric environment around the carbonyl group. Reagents like sodium borohydride (B1222165) (NaBH(_4)) and lithium aluminum hydride (LiAlH(_4)) are commonly used. For stereoselective reductions, bulky hydride reagents or chiral catalysts can be employed to favor the formation of one diastereomer over the other.

Transformations Involving the Terminal Alkene Moiety

The terminal alkene in the side chain of this compound is susceptible to a range of addition and modification reactions, providing a handle for further functionalization of the molecule.

Electrophilic Additions and Halogenation Reactions

The terminal double bond readily undergoes electrophilic addition reactions. For instance, hydrohalogenation with HBr or HCl would be expected to follow Markovnikov's rule, with the hydrogen atom adding to the terminal carbon and the halide adding to the more substituted tertiary carbon, resulting in a tertiary alkyl halide.

Halogenation with bromine (Br(_2)) or chlorine (Cl(_2)) leads to the formation of vicinal dihalides. These reactions typically proceed through a cyclic halonium ion intermediate, which is then opened by the attack of a halide ion. This mechanism results in anti-addition of the two halogen atoms. nih.gov In the presence of a nucleophilic solvent like water or an alcohol, the reaction can lead to the formation of a halohydrin or a haloether, respectively. nih.gov It is important to note that for unsaturated alcohols like this compound, intramolecular cyclization to form cyclic ethers can be a competing reaction pathway during halogenation, particularly under certain conditions. For example, when pent-4-en-1-ol is treated with aqueous bromine, a cyclic bromo ether is formed in preference to the bromohydrin. youtube.com

| Reagent | Solvent | Major Product |

| Br(_2) | CCl(_4) | 1,2-dibromo derivative |

| Br(_2) | H(_2)O | 1-bromo-2-hydroxy derivative (bromohydrin) |

| NBS, H(_2)O | DMSO | 1-bromo-2-hydroxy derivative (bromohydrin) |

Note: NBS = N-Bromosuccinimide, DMSO = Dimethyl sulfoxide. This table illustrates typical outcomes for electrophilic additions to a terminal alkene.

Transition Metal-Catalyzed Coupling Reactions

The terminal alkene is a suitable substrate for various transition metal-catalyzed coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds. For example, palladium-catalyzed cross-coupling reactions, such as the Heck reaction, could be employed to couple the alkene with aryl or vinyl halides. Similarly, hydroformylation, catalyzed by rhodium or cobalt complexes, would introduce a formyl group, leading to the formation of an aldehyde.

Metathesis reactions, particularly cross-metathesis with other alkenes catalyzed by ruthenium-based catalysts, offer a powerful tool for the elongation or modification of the side chain.

Isomerization Studies and E/Z Selectivity Control

The terminal double bond of this compound can be isomerized to internal double bonds under the influence of various catalysts. Transition metal complexes, particularly those of ruthenium, rhodium, and iron, are effective in catalyzing the migration of the double bond to more thermodynamically stable internal positions.

The control of E/Z selectivity in these isomerization reactions is a significant aspect of synthetic chemistry. The choice of catalyst, ligands, and reaction conditions can influence the stereochemical outcome of the newly formed internal double bond. For instance, certain ruthenium-based catalysts have been shown to selectively produce the (E)-isomer, while other catalytic systems may favor the (Z)-isomer.

Ring-Opening and Rearrangement Reactions

The structural arrangement of this compound makes it a prime candidate for a range of rearrangement reactions, which can be initiated by either acid catalysis or photochemical energy. These reactions can lead to significant alterations of the carbon skeleton.

Acid-Catalyzed Skeletal Rearrangements

Under acidic conditions, this compound is prone to skeletal rearrangements driven by the formation of carbocationic intermediates. The initial step involves the protonation of the hydroxyl group, followed by the loss of a water molecule to generate a secondary carbocation on the cyclopentane ring. This carbocation can then undergo a variety of transformations, including intramolecular cyclization (hydroalkoxylation) or rearrangement to form more stable carbocations.

One plausible pathway is an intramolecular attack of the alkene's π-bond on the carbocation, leading to the formation of a new carbon-carbon bond and a bicyclic system. The regioselectivity of this cyclization is dictated by the stability of the resulting carbocation. Alternatively, the initial cyclopentyl carbocation can undergo ring expansion to a more stable cyclohexyl carbocation. stackexchange.comechemi.com Such rearrangements are common in cyclopentyl systems and are driven by the release of ring strain. stackexchange.comechemi.com

The specific products formed will depend on the reaction conditions, such as the nature of the acid and the solvent. For instance, in the acid-catalyzed transannular cyclization of related bicyclic diones, the reaction outcome was found to be highly dependent on the acid used (e.g., BF₃, MeSO₃H, CF₃SO₃H), leading to different types of cyclization products. nih.gov

| Reactant (Analogous System) | Acid Catalyst | Major Product(s) | Reaction Type |

|---|---|---|---|

| Bicyclic 3aH-cyclopentene nsf.govannulene-1,4-(5H,9aH)-diones | BF₃, MeSO₃H | Tricyclic diones | Michael Cyclization |

| Bicyclic 3aH-cyclopentene nsf.govannulene-1,4-(5H,9aH)-diones with Ph-substituent | CF₃SO₃H | 2-Naphthalenone and 7-acenaphthylene derivatives | [3+2] Cycloaddition and Friedel-Crafts |

| Unsaturated Tertiary Alcohols | Resorcin nih.govarene hexamer (Brønsted acid) | Cyclopentene (B43876) derivatives | Dehydrative Cyclization-Rearrangement |

Photochemical Rearrangements

Photochemical activation of this compound can induce rearrangements that are distinct from their acid-catalyzed counterparts. One potential pathway is an intramolecular [2+2] cycloaddition between the alkene on the side chain and the cyclopentanol ring, which would lead to a bicyclo[3.2.0]heptane derivative. Such photocycloadditions are well-documented for systems containing both an enone and an alkene. For example, the photochemical addition of 2-cyclopentenone to (ω-1)-alken-1-ols has been shown to yield cycloadducts with regioselectivity that is sensitive to solvent and concentration. scispace.com

Another possibility is a photochemical 1,3-acyl shift, although this would require the presence of a carbonyl group. In analogous β,γ-unsaturated ketones, this rearrangement proceeds via excitation to an excited state, followed by a Norrish type I cleavage and recombination to form a new carbon skeleton. uni-hannover.deresearchgate.net While the target molecule lacks a ketone, understanding such processes in similar systems provides a framework for predicting potential photochemical reactivity.

| Reactant Type (Analogous System) | Photochemical Reaction | Key Intermediate | Product Type |

|---|---|---|---|

| 2-Cyclopentenone and (ω-1)-Alken-1-ols | [2+2] Cycloaddition | Triplet diradical | Bicyclo[3.2.0]heptane derivatives |

| β,γ-Unsaturated Ketones | 1,3-Acyl Shift | Singlet or triplet radical pair | Isomeric unsaturated ketones |

| Alkenylboronates and Alkenes | Photosensitized [2+2] Cycloaddition | Triplet state of alkenylboronate | Cyclobutylboronates |

Investigations into Reaction Mechanisms

A deeper understanding of the transformations of this compound requires a detailed examination of the underlying reaction mechanisms. This includes the nature of the intermediates, the factors governing selectivity, and the energetic profiles of the reaction pathways.

Carbocationic Intermediates and Selectivity

In acid-catalyzed rearrangements, the structure and stability of the carbocationic intermediates are paramount in determining the product distribution. The initially formed secondary cyclopentyl carbocation is relatively unstable and will readily rearrange to a more stable species. As mentioned, this can involve a 1,2-hydride or alkyl shift to form a tertiary carbocation, or a ring expansion to a six-membered ring.

Computational studies on related cyclopentylheptenyl carbocations have revealed multiple complex rearrangement pathways on the potential energy surface. researchgate.net These studies highlight the potential for unusual intermediates and reaction cascades. The role of protonated cyclopropane (B1198618) (PCP+) structures as intermediates in carbocation rearrangements has also been a subject of extensive study. uregina.ca These non-classical ions can facilitate rearrangements and influence the stereochemical outcome of a reaction. The selectivity of these rearrangements is a delicate balance of thermodynamic and kinetic factors, with the lowest energy transition state leading to the major product.

Radical Pathways and Their Controlled Generation

While carbocationic pathways are dominant in acid-catalyzed reactions, radical pathways can be accessed through other means, such as photochemistry or the use of radical initiators. For instance, photolysis could lead to homolytic cleavage of a C-C or C-O bond, generating radical intermediates.

In analogous systems, radical cyclizations of unsaturated ketones have been achieved using manganese(III)-based oxidants. These reactions proceed via the formation of a carbon-centered radical which then undergoes intramolecular cyclization. The controlled generation of radicals is crucial for achieving high yields and selectivity in these transformations. Thiophenols have also been identified as effective catalytic mediators for hydrogen atom transfer (HAT) to cyclized radicals in photoredox-catalyzed cyclizations of alkene-substituted β-ketoesters. nih.gov

Concerted vs. Stepwise Mechanisms

For reactions such as intramolecular cycloadditions, a key mechanistic question is whether the reaction proceeds through a concerted or a stepwise pathway. In a concerted mechanism, bond formation and breaking occur simultaneously, albeit not necessarily synchronously. In a stepwise mechanism, a discrete intermediate, such as a diradical or a zwitterion, is formed.

The distinction between these pathways can be investigated through experimental methods, such as kinetic isotope effects and stereochemical studies, as well as through computational chemistry. For example, in the context of 1,3-dipolar cycloadditions, density functional theory (DFT) calculations have been used to compare the energy barriers of the concerted and stepwise pathways. These studies often show that the nature of the reactants and the reaction conditions can favor one pathway over the other. For many cycloadditions, a concerted pathway is energetically favored, but a stepwise diradical mechanism can become competitive in certain cases.

Advanced Spectroscopic and Chromatographic Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

The initial step in characterizing 2-(3-methylbut-3-en-1-yl)cyclopentan-1-ol would involve the acquisition and analysis of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum would reveal the number of distinct proton environments and their multiplicities, while the ¹³C NMR spectrum would indicate the number of unique carbon atoms. Based on analogous structures, a hypothetical assignment of the key NMR signals for this compound is presented below. The cyclopentanol (B49286) ring protons would likely appear as complex multiplets in the upfield region, while the carbinol proton (attached to the carbon bearing the hydroxyl group) would be found further downfield. chegg.com The vinyl protons of the butenyl side chain would resonate at characteristic downfield shifts.

Hypothetical ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| OH | ~1.5-2.5 | broad singlet | 1H |

| CH-OH | ~3.8-4.2 | multiplet | 1H |

| CH₂= | ~4.7 | singlet | 2H |

| CH₂ (side chain) | ~1.3-2.2 | multiplet | 4H |

| CH (cyclopentane) | ~1.4-1.9 | multiplet | 1H |

| CH₂ (cyclopentane) | ~1.2-1.8 | multiplet | 6H |

Hypothetical ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-OH | ~75 |

| C=CH₂ | ~145 |

| =CH₂ | ~112 |

| CH (cyclopentane) | ~50 |

| CH₂ (cyclopentane) | ~22-35 |

| CH₂ (side chain) | ~28-38 |

2D NMR Spectroscopy: To unambiguously assign these signals and establish the connectivity of the atoms, a suite of 2D NMR experiments would be employed:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, allowing for the tracing of the spin systems within the cyclopentane (B165970) ring and the butenyl side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the assignment of the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting the cyclopentane ring to the butenyl side chain.

Stereochemical Elucidation: The compound this compound has two stereocenters, leading to the possibility of four stereoisomers (two pairs of enantiomers). The relative stereochemistry (cis or trans) of the substituents on the cyclopentane ring can be determined using Nuclear Overhauser Effect (NOE) based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy). acdlabs.comresearchgate.net These experiments detect protons that are close in space. For example, a strong NOE correlation between the carbinol proton and the proton on the adjacent carbon of the side chain would suggest a cis relationship.

The five-membered cyclopentane ring is not planar and exists in a dynamic equilibrium between various puckered conformations, most notably the "envelope" and "half-chair" forms. dalalinstitute.comlibretexts.org Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these conformational changes. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the conformational exchange can be slowed down, potentially allowing for the observation of distinct signals for each conformer. Analysis of the coalescence temperature and line broadening can provide quantitative information about the energy barriers to ring inversion and bond rotation. researchgate.net

Quantitative NMR (qNMR) is a highly accurate and precise method for determining the purity of a compound or the concentration of a solution. nih.govemerypharma.comaist.go.jp The principle of qNMR lies in the fact that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. ox.ac.uk To determine the purity of a sample of this compound, a known amount of a certified internal standard with a simple NMR spectrum (e.g., maleic acid or dimethyl sulfone) would be added to a precisely weighed sample of the compound. By comparing the integrals of a well-resolved signal from the analyte with a signal from the internal standard, the absolute purity of the sample can be calculated with high accuracy. ethz.ch

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a key analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural information through fragmentation patterns.

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound with very high precision. The molecular formula of the compound is C₁₀H₁₈O, which corresponds to a monoisotopic mass of 154.1358. HRMS can measure this mass to within a few parts per million (ppm), which provides strong evidence for the elemental composition and rules out other possible molecular formulas.

Gas chromatography-mass spectrometry is a powerful hyphenated technique used to separate and identify volatile compounds in a mixture. nih.gov A sample containing this compound would first be vaporized and passed through a GC column, which separates the components based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The resulting mass spectrum would show a molecular ion peak (M⁺) at m/z 154, although it may be weak for a cyclic alcohol. whitman.edu The fragmentation pattern would be expected to show characteristic losses for an alcohol, such as the loss of a water molecule (M-18), resulting in a peak at m/z 136. whitman.edu Alpha-cleavage, the breaking of the bond adjacent to the oxygen-bearing carbon, would also be expected, leading to the loss of the butenyl side chain and other fragments. libretexts.orgchemistrynotmystery.com The combination of the retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in the identification of the compound in a complex mixture. sigmaaldrich.com

Predicted Key Mass Fragments for this compound

| m/z | Predicted Fragment |

|---|---|

| 154 | [M]⁺ |

| 139 | [M - CH₃]⁺ |

| 136 | [M - H₂O]⁺ |

| 97 | [C₅H₈OH]⁺ |

| 81 | [C₆H₉]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a powerful, non-destructive means to identify the functional groups present within a molecule. For this compound, these techniques are complementary and crucial for confirming its molecular structure. IR spectroscopy measures the absorption of infrared radiation due to molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light, which is dependent on changes in the polarizability of the molecule's electron cloud. ksu.edu.sa

The key functional groups in this compound are the hydroxyl (-OH) group, the carbon-carbon double bond (C=C) of the terminal alkene, and the saturated cyclopentane ring. Each of these moieties exhibits characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several key absorption bands. A prominent, broad band in the region of 3600-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol functional group, with the broadening resulting from intermolecular hydrogen bonding. libretexts.orgkcvs.ca The C-O stretching vibration of the secondary alcohol is anticipated to appear in the 1100-1000 cm⁻¹ range. kcvs.ca

The presence of the terminal alkene is indicated by a medium intensity C=C stretching band around 1640 cm⁻¹. The C-H stretching vibrations of the sp²-hybridized carbons of the alkene would appear at wavenumbers just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), distinguishing them from the sp³ C-H stretching vibrations of the cyclopentane ring and the methyl group, which occur just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹). vscht.cz Out-of-plane C-H bending vibrations for the =CH₂ group are also expected, typically appearing as strong bands in the 1000-880 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy offers complementary information. While the polar O-H and C-O bonds give strong signals in the IR spectrum, the non-polar C=C double bond of the alkene is expected to produce a strong and sharp signal in the Raman spectrum, typically in the 1650-1640 cm⁻¹ region. ksu.edu.sa This makes Raman spectroscopy particularly useful for confirming the presence of the double bond. The symmetric C-H stretching vibrations of the alkyl portions of the molecule will also be Raman active.

The following table summarizes the expected characteristic vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3600-3200 (broad) | Weak | Strong (IR) |

| Alcohol (C-O) | C-O Stretch | 1100-1000 | Medium | Medium (IR) |

| Alkene (C=C) | C=C Stretch | ~1640 | 1650-1640 | Medium (IR), Strong (Raman) |

| Alkene (=C-H) | C-H Stretch | 3100-3000 | 3100-3000 | Medium |

| Alkane (C-H) | C-H Stretch | 2960-2850 | 2960-2850 | Strong |

| Alkane (CH₂) | C-H Bend | ~1465 | Medium | Medium |

Advanced Chromatographic Separation Techniques

The structure of this compound contains multiple stereocenters, leading to the possibility of several stereoisomers (diastereomers and enantiomers). The separation and characterization of these individual isomers are critical, as they can possess distinct biological activities and physical properties. Advanced chromatographic techniques are indispensable for this purpose.

This compound is a chiral molecule, and its synthesis typically results in a racemic mixture of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for determining the enantiomeric purity of such mixtures. iitm.ac.inchiralpedia.com This method relies on the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. researchgate.net

The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. sigmaaldrich.com For a substituted cyclopentanol like the target compound, polysaccharide-based CSPs (e.g., those derived from cellulose (B213188) or amylose) are often effective. These CSPs can offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that are necessary for chiral recognition of the alcohol.

The development of a chiral HPLC method would involve screening various CSPs and mobile phase compositions. A typical mobile phase for normal-phase chiral HPLC consists of a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (such as isopropanol (B130326) or ethanol). In reversed-phase mode, mixtures of water with acetonitrile (B52724) or methanol (B129727) are common. The choice of mobile phase can significantly impact the selectivity and resolution of the enantiomeric separation. sigmaaldrich.com The determination of enantiomeric excess (% ee) is then calculated from the relative peak areas of the two enantiomers in the chromatogram.

For the isolation of larger quantities of individual stereoisomers for further study, preparative chromatography is employed. This technique is an upscaled version of analytical chromatography, designed to purify compounds rather than just quantify them. semanticscholar.org Both preparative HPLC and medium-pressure liquid chromatography (MPLC) can be utilized for this purpose.

Given the presence of multiple stereocenters, a multi-step purification strategy may be necessary. First, the diastereomers of this compound can be separated using standard achiral chromatography, such as silica (B1680970) gel column chromatography. researchgate.net Diastereomers have different physical properties and thus can be separated on achiral stationary phases. The choice of eluent, typically a mixture of non-polar and polar solvents like hexane and ethyl acetate, is optimized to achieve the best separation.

Once the diastereomers are isolated, each diastereomeric pair (which is a racemic mixture of two enantiomers) can be subjected to preparative chiral HPLC to separate the individual enantiomers. This process requires a larger-scale chiral column and a higher flow rate compared to analytical chiral HPLC. The fractions corresponding to each enantiomer are collected, and the solvent is removed to yield the pure enantiomer. The purity of the isolated isomers is then confirmed by analytical chiral HPLC. For structurally related compounds like terpenes, counter-current chromatography has also been explored as a preparative separation technique that avoids solid supports and potential sample degradation. nih.gov

Lack of Publicly Available Research Data Precludes an In-Depth Analysis of this compound

A thorough investigation into the computational and theoretical chemistry of the specific chemical compound, this compound, has revealed a significant gap in the publicly accessible scientific literature. Despite extensive searches for scholarly articles and data, no specific research detailing the conformational analysis, quantum chemical calculations, theoretical spectroscopic properties, reaction mechanisms, or structure-activity relationships for this particular molecule could be located.

The initial research plan intended to construct a detailed article based on the following outline:

Computational and Theoretical Chemistry Studies

Structure-Activity Relationship (SAR) Studies through Computational Approaches

However, the execution of this plan was halted by the absence of foundational data. Scientific inquiry in the field of computational chemistry relies on previously published experimental or theoretical work. For a comprehensive analysis as outlined, studies would need to have been conducted and their results shared in peer-reviewed journals, academic databases, or other public repositories. In the case of 2-(3-Methylbut-3-en-1-yl)cyclopentan-1-ol, such records appear to be non-existent or not indexed in accessible databases.

While information is available for structurally related compounds, such as the saturated analog 2-(3-methylbutyl)cyclopentan-1-ol (B13076740) or the corresponding ketone, cyclopentanone (B42830), 2-(3-methyl-2-buten-1-yl)-, the strict focus of the requested article on solely "this compound" prevents the inclusion of data from these other molecules. Extrapolating findings from different chemical structures would not meet the required scientific accuracy and specificity.

Therefore, until research on this compound is conducted and published, a detailed and scientifically accurate article on its computational and theoretical chemistry, as per the requested structure, cannot be generated.

Natural Occurrence and Biosynthetic Pathway Investigations

Identification of Related Structural Motifs in Natural Products

The structural framework of 2-(3-Methylbut-3-en-1-yl)cyclopentan-1-ol, characterized by a cyclopentanol (B49286) core linked to a C5 isoprenoid unit, is echoed in a variety of naturally occurring substances. The most prominent and well-researched group of compounds bearing this core structure are the iridoids, a class of monoterpenoids found in over 50 plant families. Iridoids are characterized by a cyclopentanopyran ring system, which is biosynthetically derived from a cyclopentanoid precursor.

Examples of natural products featuring a cyclopentane (B165970) ring derived from an isoprenoid precursor are abundant in the plant kingdom. For instance, various cyclopentanoid monoterpenes have been isolated from medicinal plants like Rehmannia piasezkii and Picrorhiza scrophulariiflora. These compounds, while often more complex in their final form (e.g., as glycosides or with additional oxidative modifications), share the fundamental cyclopentane skeleton that is of interest in the context of this compound.

Fungi are another prolific source of structurally diverse secondary metabolites, including those with cyclic moieties. While less common than in plants, fungal metabolites possessing cyclopentane rings have been identified, suggesting that the biosynthetic machinery for forming such structures is not exclusive to the plant kingdom.

The following table provides a summary of some natural product classes that share structural similarities with this compound.

| Natural Product Class | Core Structural Motif | Common Biological Source |

| Iridoids | Cyclopentanopyran | Plants (e.g., Lamiaceae, Rubiaceae) |

| Cyclopentanoid Monoterpenes | Substituted Cyclopentane | Plants (e.g., Rehmannia, Picrorhiza) |

| Prostaglandins | Substituted Cyclopentane | Animals |

| Certain Fungal Metabolites | Cyclopentane derivatives | Fungi |

Postulated Biosynthetic Pathways to the Cyclopentanol Core

The biosynthesis of terpenoids universally begins with the assembly of isoprene (B109036) units, specifically from isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). For monoterpenes (C10), one molecule of IPP and one of DMAPP are condensed to form geranyl pyrophosphate (GPP). The formation of the cyclopentane ring in cyclopentanoid monoterpenes, such as the iridoids, from the linear precursor GPP is a key biosynthetic step.

The established pathway for iridoid biosynthesis provides a robust model for the potential formation of the cyclopentanol core of this compound. This pathway commences with the conversion of GPP to 8-oxogeranial. A pivotal enzyme, iridoid synthase, then catalyzes a reductive cyclization of 8-oxogeranial to form the characteristic cyclopentane ring of the iridoid scaffold. This enzymatic step is a crucial branching point from the biosynthesis of other monoterpenes.

Following the formation of the initial cyclized product, a series of enzymatic modifications, including reductions, oxidations, and glycosylations, lead to the vast diversity of iridoids found in nature. It is plausible that a similar, though perhaps simpler, pathway could lead to this compound. A hypothetical pathway would involve the cyclization of a GPP-derived precursor, followed by a reduction to yield the cyclopentanol ring. The specific nature of the side chain, a 3-methylbut-3-en-1-yl group, suggests that the cyclization might occur on a precursor that has already undergone some modification from the typical geraniol (B1671447) structure.

Enzymatic Transformations Involving Related Prenyl Alcohols

The biosynthesis of the diverse array of terpenoids is orchestrated by a suite of enzymes, primarily terpene synthases and cytochrome P450 monooxygenases. The formation of cyclic monoterpenes from the acyclic precursor GPP is a hallmark of terpene cyclase activity. These enzymes catalyze complex carbocation-mediated cyclization cascades.

In the context of this compound, the prenyl side chain is of particular interest. The biosynthesis of isoprenoid compounds often involves enzymes that act on prenyl diphosphates or their corresponding alcohols. For example, the initial steps of iridoid biosynthesis involve the hydrolysis of GPP to geraniol. Subsequent enzymatic oxidations and reductions of this prenyl alcohol set the stage for cyclization.

It is conceivable that the side chain of this compound is the result of enzymatic transformations of a more common prenyl group. Enzymes such as dehydrogenases, reductases, and isomerases could modify a geranyl or neryl precursor before or after the cyclization event to yield the observed 3-methylbut-3-en-1-yl moiety.

Biological Roles as Secondary Metabolites or Precursors

Plant secondary metabolites, including terpenoids, are not directly involved in the primary processes of growth and development but play crucial roles in the plant's interaction with its environment. Many terpenoids function as defense compounds against herbivores, pathogens, and competing plants. For example, the bitter taste of many iridoids deters feeding by herbivores. They can also act as attractants for pollinators or as signaling molecules within the plant.

Given the structural similarity of this compound to cyclopentanoid monoterpenes, it is likely that if this compound is a natural product, it would function as a secondary metabolite. Its potential biological roles could include:

Defense: Acting as an anti-feedant, antimicrobial, or antifungal agent.

Signaling: Functioning as a volatile signaling molecule to attract beneficial insects or warn neighboring plants of threats.

Allelopathy: Inhibiting the growth of nearby competing plants.

Furthermore, it is possible that this compound is not an end product but rather a biosynthetic precursor to more complex molecules. In many metabolic pathways, simpler compounds are synthesized and then further modified to create a wider array of functional molecules.

The following table summarizes the key enzymes and precursors involved in the postulated biosynthesis of a cyclopentanol core, drawing parallels from the well-established iridoid pathway.

| Step | Precursor(s) | Key Enzyme Class | Product |

| 1 | Isopentenyl pyrophosphate (IPP), Dimethylallyl pyrophosphate (DMAPP) | Isoprenyl Diphosphate Synthase | Geranyl Pyrophosphate (GPP) |

| 2 | Geranyl Pyrophosphate (GPP) | Terpene Synthase / Hydrolase | Acyclic Monoterpene Alcohol (e.g., Geraniol) |

| 3 | Acyclic Monoterpene Alcohol | Dehydrogenase / Oxidase | Oxidized Acyclic Precursor (e.g., 8-oxogeranial) |

| 4 | Oxidized Acyclic Precursor | Cyclase (e.g., Iridoid Synthase) | Cyclopentanoid Intermediate |

| 5 | Cyclopentanoid Intermediate | Reductase / Dehydrogenase | Cyclopentanol Derivative |

Derivatization Strategies and Synthesis of Novel Analogues for Mechanistic Probes

Design Principles for Modulating Reactivity and Selectivity

The design of novel analogues of 2-(3-methylbut-3-en-1-yl)cyclopentan-1-ol is guided by principles aimed at systematically altering its physicochemical properties, such as reactivity and selectivity. These modifications can influence how the molecule interacts with biological systems, providing valuable tools for mechanistic studies.

The reactivity of the hydroxyl group can be modulated by its conversion into various functional groups. For instance, esterification or etherification can alter the steric bulk and electronic properties around the cyclopentane (B165970) ring. The choice of acyl or alkyl groups can be used to systematically probe the binding pocket of a target protein.

The terminal double bond in the butenyl side chain is another key site for modification. Its reactivity can be harnessed for various addition reactions. For example, epoxidation of the double bond would introduce a reactive electrophilic site, while hydroboration-oxidation would lead to a terminal alcohol, extending the possibilities for further functionalization. The selectivity of reactions at this site can be controlled by the choice of reagents and reaction conditions.

The stereochemistry of the cyclopentanol (B49286) ring is a critical factor in determining biological activity. The relative orientation of the hydroxyl group and the side chain (cis or trans) can significantly impact molecular recognition. Synthetic strategies that allow for the selective preparation of specific stereoisomers are therefore highly valuable.

| Modification Site | Potential Modification | Purpose | Potential Outcome |

| Cyclopentanol -OH | Esterification | Modulate polarity and steric bulk | Altered binding affinity and solubility |

| Cyclopentanol -OH | Etherification | Increase metabolic stability | Prolonged biological activity |

| Butenyl Side Chain C=C | Epoxidation | Introduce an electrophilic site | Covalent modification of target nucleophiles |

| Butenyl Side Chain C=C | Dihydroxylation | Increase polarity | Enhanced water solubility |

| Butenyl Side Chain C=C | Hydrogenation | Remove unsaturation | Assess the role of the double bond in activity |

Synthesis of Chemically Tagged or Labeled Analogues

To visualize and quantify the interaction of this compound with biological systems, chemically tagged or labeled analogues are indispensable. These analogues incorporate reporter groups such as fluorescent dyes, biotin, or radioactive isotopes.

The hydroxyl group is a convenient handle for the attachment of such tags. For example, a fluorescent tag like fluorescein or rhodamine can be introduced via an ester or ether linkage. This allows for the direct visualization of the molecule's localization within cells or tissues using fluorescence microscopy.

Biotinylation of the molecule, also typically at the hydroxyl group, creates a high-affinity probe for streptavidin-based detection methods. This is useful for affinity purification of binding partners or for detection in various assay formats.

Isotopic labeling, for instance with deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), can be incorporated during the synthesis of the core structure or its precursors. These labeled compounds are valuable for metabolic studies and for use in techniques like mass spectrometry and nuclear magnetic resonance (NMR) to trace the fate of the molecule.

| Tag/Label | Attachment Strategy | Application |

| Fluorescent Dye | Esterification or etherification of the hydroxyl group | Cellular imaging and localization studies |

| Biotin | Acylation of the hydroxyl group with a biotinylating reagent | Affinity-based pulldown of binding partners |

| Isotopic Label (e.g., ²H, ¹³C) | Incorporation during synthesis | Metabolic fate and pharmacokinetic studies |

Creation of Spirocyclic and Bridged Systems from the Core Structure

Transforming the monocyclic core of this compound into more complex spirocyclic and bridged systems can lead to conformationally constrained analogues. These rigid structures are valuable for probing the bioactive conformation of the molecule and can lead to compounds with enhanced selectivity and potency.

Spirocyclic Systems: Spirocycles can be synthesized from the cyclopentanol core through various strategies. One approach involves the oxidation of the cyclopentanol to a cyclopentanone (B42830), followed by reactions that form a new ring at the carbonyl carbon. For example, a Knoevenagel condensation followed by a Michael addition and cyclization can lead to the formation of a spirocyclic pyridazinone derivative. mdpi.com Another method involves a [3+2] cycloaddition reaction with the exocyclic double bond that could be formed from the cyclopentanone. The synthesis of spirocyclic pyrrolidines from cyclopentylideneacetic acid derivatives has been reported, providing a potential route. researchgate.net

Bridged Systems: The creation of bridged ring systems from the core structure can be achieved through intramolecular reactions that connect the cyclopentane ring and the side chain. An intramolecular Diels-Alder reaction is a powerful tool for this purpose. organic-chemistry.org By modifying the side chain to contain a diene and the cyclopentane ring to contain a dienophile (or vice versa), a bridged bicyclic system can be formed upon heating or with Lewis acid catalysis. Another approach is the use of rhodium-catalyzed decarbonylative coupling between a cyclobutanone (which could be synthesized from the cyclopentane ring) and the alkene of the side chain to form bridged cyclopentane derivatives. nih.govnih.gov

| Target System | Synthetic Strategy | Key Intermediate |

| Spirocyclic Pyrrolidine | [3+2] Cycloaddition | Cyclopentylidene derivative |

| Spirocyclic Pyridazinone | Knoevenagel condensation/cyclization | Cyclopentanone |

| Bridged Bicyclic System | Intramolecular Diels-Alder Reaction | Diene-dienophile precursor |

| Bridged Cyclopentane | Rhodium-catalyzed decarbonylative coupling | Cyclobutanone with alkene side chain |

Systematic Structural Modifications for Research Exploration

A systematic exploration of the structure-activity relationship (SAR) of this compound requires the synthesis of a library of analogues with methodical modifications to the core structure.

Modifications of the Cyclopentane Ring: The size of the cycloalkanol ring can be varied to investigate the impact on binding and activity. Analogues with cyclobutanol (B46151), cyclohexanol, or cycloheptanol rings can be synthesized. Additionally, the introduction of substituents on the cyclopentane ring, such as methyl or fluoro groups, can probe steric and electronic interactions with a biological target.

Modifications of the Side Chain: The length and branching of the side chain can be systematically altered. For example, analogues with shorter or longer alkyl chains connecting the cyclopentane ring to the terminal alkene can be prepared. The methyl group on the butenyl chain can be removed or replaced with other alkyl groups to assess its importance. The double bond can be moved to different positions within the side chain to explore the optimal geometry for interaction.

Stereochemical Modifications: The synthesis of all possible stereoisomers of this compound is crucial for a thorough SAR study. This includes the separation of enantiomers and the synthesis of diastereomers with different relative configurations of the hydroxyl group and the side chain on the cyclopentane ring.

| Modification Area | Specific Modification | Rationale |

| Cyclopentane Ring | Varying ring size (4, 6, 7-membered) | Probing the optimal ring size for activity |

| Cyclopentane Ring | Introduction of substituents | Investigating steric and electronic requirements |

| Side Chain | Varying chain length | Determining the optimal distance of the alkene from the ring |

| Side Chain | Altering substitution on the double bond | Assessing the role of the methyl group |

| Stereochemistry | Synthesis of individual enantiomers and diastereomers | Determining the absolute configuration required for activity |

Future Directions and Broader Research Implications

Unexplored Synthetic Avenues

The synthesis of 2-(3-Methylbut-3-en-1-yl)cyclopentan-1-ol has not been prominently detailed in scientific literature, leaving a wide field for synthetic exploration. Several established and modern synthetic strategies could be adapted to construct this molecule, each offering unique advantages in terms of efficiency, stereocontrol, and scalability.

Key approaches could involve either the formation of the cyclopentane (B165970) ring as a crucial step or the elaboration of a pre-existing cyclopentane core.

Ring-Closing Metathesis (RCM): A powerful strategy for forming cyclic structures, RCM could be employed on a suitably designed acyclic diene precursor. organic-chemistry.orgsigmaaldrich.com Ruthenium-based catalysts are commonly used for this transformation, which is known for its functional group tolerance. organic-chemistry.orgnumberanalytics.com

Intramolecular Cyclizations: Various intramolecular reactions are cornerstones of cyclopentane synthesis. baranlab.org These include:

Radical Cyclizations: The 5-exo-trig cyclization of a radical precursor is a reliable method for forming five-membered rings. researchgate.net This approach could involve generating a radical on a precursor chain that then attacks the alkene moiety to form the cyclopentane ring.

Aldol (B89426) or Michael Reactions: An intramolecular aldol condensation of a 1,6-keto-aldehyde or a Michael addition could be used to form the cyclopentanol (B49286) ring, followed by functional group manipulations.

[3+2] Cycloadditions: The reaction between a three-carbon and a two-carbon component can efficiently generate the cyclopentane scaffold. For instance, the cobalt-catalyzed reductive [3+2] cycloaddition of an allene (B1206475) and an enone represents a potential route. organic-chemistry.org

Grignard/Organolithium Addition: A straightforward approach would involve the addition of a (3-methylbut-3-en-1-yl)magnesium halide or a related organometallic reagent to cyclopentanone (B42830), followed by reduction of the resulting tertiary alcohol if necessary, or more directly to a protected cyclopent-2-enone to introduce the side chain.

| Synthetic Strategy | Key Transformation | Potential Advantages | Potential Challenges |

|---|---|---|---|

| Ring-Closing Metathesis (RCM) | Alkene metathesis on an acyclic diene | High functional group tolerance; well-established catalysts. sigmaaldrich.comthieme-connect.de | Synthesis of the diene precursor; control of E/Z selectivity. |

| Radical Cyclization | 5-exo-trig cyclization of an acyclic radical precursor | Mild reaction conditions; good for complex systems. researchgate.net | Stereocontrol can be difficult; potential for side reactions. |

| [3+2] Cycloaddition | Reaction of a C3 and a C2 synthon | Convergent and efficient ring formation. organic-chemistry.org | Availability of suitable synthons; regioselectivity. |

| Organometallic Addition | Addition of a Grignard/organolithium reagent to a cyclopentanone derivative | Direct C-C bond formation; straightforward approach. | Control of 1,2- vs. 1,4-addition; managing stereocenters. |

Emerging Methodologies for Structural Diversification

Once synthesized, the structure of this compound offers multiple sites for further chemical modification, allowing for the creation of a library of related compounds. Emerging methodologies in organic synthesis provide powerful tools for such structural diversification.

Late-Stage Functionalization (LSF): C-H activation strategies could be used to introduce new functional groups at various positions on the cyclopentane ring or the alkyl chain. This avoids the need for de novo synthesis of each new analog and is a highly atom-economical approach.

Catalytic Enantioselective Synthesis: While a racemic synthesis might be more straightforward, developing a catalytic enantioselective route would be a significant advancement. Organocatalysis, for example, has been successfully used in the enantioselective synthesis of polysubstituted cyclopentanones which could serve as precursors. nih.gov Chiral copper-catalyzed approaches have also been developed for creating chiral heterobicyclic molecules, and similar principles could be applied. sioc.ac.cn

Metathesis for Side-Chain Modification: The terminal alkene on the butenyl side chain is a prime target for cross-metathesis reactions. sigmaaldrich.comnih.gov This would allow for the introduction of a wide variety of different functional groups and chain lengths, dramatically increasing the structural diversity of accessible analogs.

Photocatalysis: Visible-light photocatalysis has emerged as a mild and powerful tool for a range of transformations. researchgate.net It could potentially be used for radical-based additions to the alkene or for C-H functionalization reactions on the cyclopentane core. A photocatalytic radical Brook rearrangement, for instance, has been used to enable the enantioconvergent construction of chiral alcohols. researchgate.net

| Methodology | Target Site on Molecule | Potential Outcome | Reference Example |

|---|---|---|---|

| C-H Activation/LSF | Cyclopentane ring C-H bonds | Introduction of new functional groups (e.g., aryl, alkyl, heteroatom) | Coupling of unactivated C(sp³)-H bonds with olefins. organic-chemistry.org |

| Cross-Metathesis | Terminal alkene of the side chain | Modification of the side chain length and functionality | General strategy for forming new C-C double bonds. sigmaaldrich.comthieme-connect.de |

| Enantioselective Catalysis | Formation of the chiral centers | Access to single enantiomers of the target molecule | Organocatalytic double Michael additions for cyclopentanones. nih.gov |

| Photocatalysis | Alkene or C-H bonds | Radical additions, cyclizations, or functionalizations under mild conditions | Visible light photocatalysis for [2+2] enone cycloadditions. organic-chemistry.org |

Advanced Mechanistic Investigations

A thorough understanding of the reaction mechanisms is crucial for optimizing any synthetic route to this compound and for controlling its stereochemistry. Advanced experimental and computational tools would be invaluable for these investigations.

Computational Chemistry: Density Functional Theory (DFT) calculations are a powerful tool for mapping out reaction pathways, identifying transition states, and predicting the stereochemical outcomes of reactions. acs.org For a potential intramolecular cyclization route, DFT could elucidate the conformational preferences that lead to the observed diastereoselectivity. kaust.edu.saresearchgate.net Such studies could compare concerted versus stepwise pathways and rationalize the energy barriers for each.

Kinetic Studies: Experimental kinetic analysis can help determine the rate-determining step of a multi-step synthesis and provide evidence for proposed intermediates. For example, monitoring reaction progress under various conditions (temperature, concentration, catalyst loading) can help build a detailed picture of the reaction mechanism.

Isotopic Labeling: The use of isotopically labeled starting materials (e.g., with Deuterium or ¹³C) can provide definitive evidence for bond-forming and bond-breaking events. By tracking the position of the labels in the final product, one can trace the pathway of atoms throughout the reaction sequence, confirming or refuting a proposed mechanism.

In Situ Spectroscopy: Techniques like NMR and IR spectroscopy can be used to monitor reactions in real-time, potentially allowing for the direct observation of reactive intermediates. This can provide direct evidence for species that are only proposed in a given reaction mechanism.

| Investigative Tool | Information Gained | Application to Target Molecule's Synthesis |

|---|---|---|

| Computational (DFT) Studies | Transition state energies, reaction pathways, stereochemical predictions. acs.orgkaust.edu.sa | Rationalizing diastereoselectivity in cyclization reactions; predicting optimal reaction conditions. |

| Kinetic Analysis | Rate laws, activation parameters, identification of rate-determining step. | Optimizing catalyst efficiency and reaction times. |

| Isotopic Labeling | Tracing atomic connectivity changes; confirming bond formations. | Verifying the mechanism of complex rearrangements or cyclization cascades. |

| In Situ Spectroscopy | Direct observation of reaction intermediates and product formation over time. | Confirming the existence of proposed short-lived intermediates. |

Potential for Biomimetic Synthesis Studies

The structure of this compound, a C10 compound with an isoprenoid-like unit, is suggestive of a monoterpenoid. Terpenoids are a vast class of natural products biosynthesized from five-carbon isoprene (B109036) units. nih.gov This opens up the exciting possibility of exploring biomimetic syntheses that mimic nature's own strategies.

Terpenoids are typically formed via complex cyclization cascades of acyclic precursors like geranyl pyrophosphate (GPP, for monoterpenes), catalyzed by enzymes known as terpene cyclases (TCs). nih.govnih.govrsc.org These enzymes protonate a double bond or facilitate the loss of a pyrophosphate group to generate a carbocation, which then undergoes a series of programmed cyclizations and rearrangements. acs.orgresearchgate.netresearchgate.net

A biomimetic approach to this compound could involve:

Proposing a Biosynthetic Precursor: An acyclic precursor such as linalool, nerol, or geraniol (B1671447) could be hypothesized as the starting point for a cyclization cascade.

Enzyme-Mimicking Catalysis: In the absence of the specific enzyme, laboratory conditions can be used to initiate a similar carbocation-driven cyclization. This is often achieved using Brønsted or Lewis acids to protonate an alkene or alcohol, triggering the cascade.

Investigating Cyclization Pathways: The key challenge in biomimetic synthesis is controlling the reaction pathway to favor the desired product over other possible cyclic or rearranged structures. researchgate.netresearchgate.net The structure of the precursor and the choice of catalyst are critical for guiding the cascade.

Studying the biomimetic synthesis of this compound would not only provide an elegant and potentially highly efficient synthetic route but could also offer insights into the mechanisms of terpene cyclases. nih.gov Success in this area could suggest that this compound is a yet-to-be-discovered natural product, spurring further investigation into its natural occurrence and biological activity.

| Aspect | Enzymatic Synthesis (Terpene Cyclase) | Laboratory Biomimetic Synthesis |

|---|---|---|

| Catalyst | Highly specific enzyme active site. nih.govacs.org | Brønsted or Lewis acids, other chemical reagents. researchgate.net |

| Precursor | Isoprenoid pyrophosphate (e.g., GPP). nih.gov | Acyclic alcohol or alkene (e.g., geraniol). researchgate.net |

| Selectivity | Extremely high, often producing a single stereoisomer. | Often yields a mixture of products; selectivity is a major challenge. researchgate.net |

| Mechanism | Controlled carbocation cascade within a protein pocket. researchgate.net | Carbocation cascade in solution, influenced by solvent and counter-ions. |

| Goal | Production of a specific natural product for a biological function. | Efficiently synthesize a target molecule by mimicking nature's strategy. nih.gov |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-Methylbut-3-en-1-yl)cyclopentan-1-ol?

- Methodological Answer : The compound can be synthesized via allylation-cyclization strategies. For example, allyltin trichloride intermediates (generated from transmetallation of stannanes) react with aldehydes to form cyclopentanol derivatives . Cyclization of alkenoxyl radicals, as demonstrated in tetrahydrofuran derivative syntheses, is another route. These reactions often use catalysts like tin(IV) chloride and require precise temperature control (e.g., -30°C to 250°C) to optimize yield and minimize side products .

Q. How is this compound characterized spectroscopically?

- Methodological Answer : Structural elucidation relies on 1D/2D NMR (e.g., H, C, COSY, HSQC). Key signals include:

- Cyclopentanol ring protons : Resonances between δ 1.5–2.5 ppm (multiplet patterns indicate substitution).

- Olefinic protons : Signals at δ 4.5–5.5 ppm for the 3-methylbut-3-en-1-yl group, with coupling constants confirming trans or cis configurations .

- 2D NMR (e.g., HMBC) confirms connectivity between the cyclopentanol and substituent.

Advanced Research Questions

Q. What computational methods predict the stereochemical outcomes of its synthesis?

- Methodological Answer : Density Functional Theory (DFT) models transition states to predict regioselectivity and stereochemistry. For example, DFT can simulate the allyltin trichloride intermediate’s geometry during cyclization, revealing energy barriers for syn vs. anti addition pathways . Studies on analogous cyclopentanol derivatives show that steric effects from the 3-methyl group dominate over electronic factors in determining product configuration .

Q. How do reaction conditions influence byproduct formation during hydrogenation steps?

- Methodological Answer : Catalytic hydrogenation (e.g., using ruthenium-phosphine complexes ) requires careful control of:

- Temperature : Elevated temperatures (>100°C) may lead to over-reduction of the cyclopentanol ring.

- Pressure : High H pressure (up to 200 atm) improves conversion but risks cleaving the cyclopentane backbone .

- Base additives : Alkali metals (e.g., NaOH) mitigate catalyst poisoning but can deprotonate the alcohol, altering reaction pathways .